![molecular formula C19H29N13O7 B13442901 1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol CAS No. 1225277-47-3](/img/structure/B13442901.png)
1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol is a complex organic compound characterized by multiple azido groups and a unique structural framework
Métodos De Preparación
The synthesis of 1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol involves multiple steps. The starting materials and specific reaction conditions are crucial for the successful preparation of this compound.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido groups can participate in nucleophilic substitution reactions, often using reagents such as sodium azide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present.
Cycloaddition: The azido groups can participate in cycloaddition reactions, forming triazoles under appropriate conditions.
Common reagents used in these reactions include sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of this compound involves the reactivity of the azido groups, which can undergo cycloaddition reactions to form triazoles. These reactions are often catalyzed by copper(I) ions in a process known as “click chemistry.” The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .
Comparación Con Compuestos Similares
Similar compounds include other azido-functionalized molecules and inositol derivatives.
Propiedades
Número CAS |
1225277-47-3 |
|---|---|
Fórmula molecular |
C19H29N13O7 |
Peso molecular |
551.5 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diazido-3-[[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C19H29N13O7/c1-19(35)7-36-18(13(34)16(19)24-2)39-15-11(28-32-23)5-10(27-31-22)14(12(15)33)38-17-9(26-30-21)4-3-8(37-17)6-25-29-20/h3,9-18,24,33-35H,4-7H2,1-2H3/t9-,10+,11-,12+,13-,14-,15+,16-,17-,18-,19+/m1/s1 |
Clave InChI |
KJCLXKZNJQKRQN-YFMIWBNJSA-N |
SMILES isomérico |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN=[N+]=[N-])N=[N+]=[N-])N=[N+]=[N-])N=[N+]=[N-])O |
SMILES canónico |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN=[N+]=[N-])N=[N+]=[N-])N=[N+]=[N-])N=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


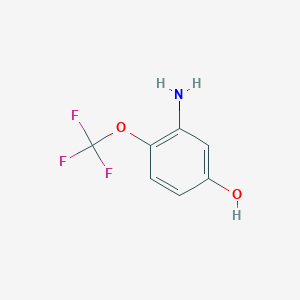
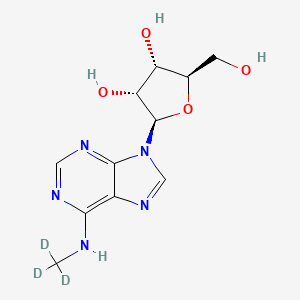

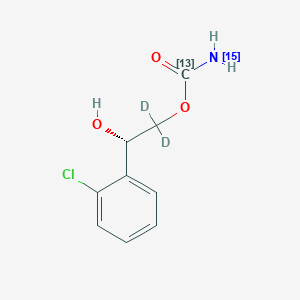
![N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine](/img/structure/B13442853.png)
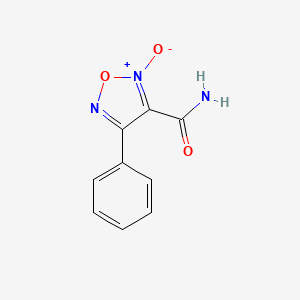
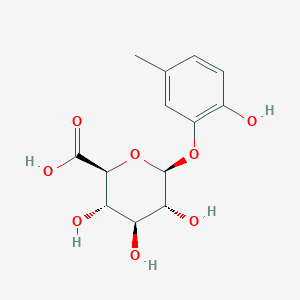
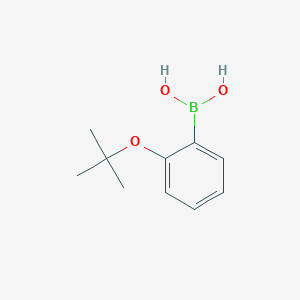
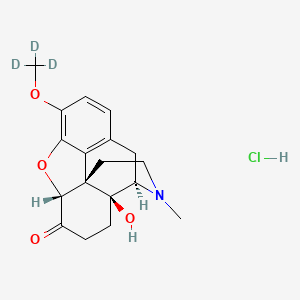
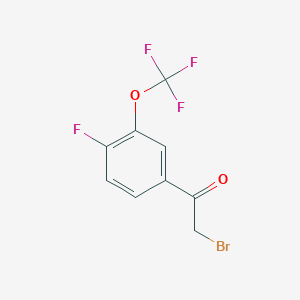
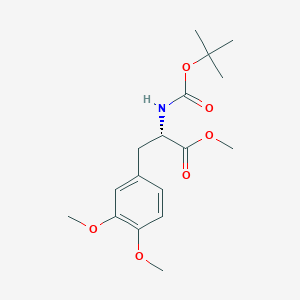
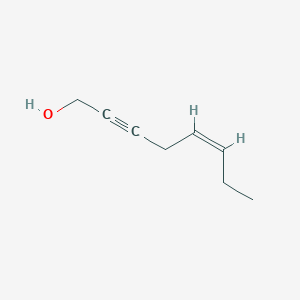
![O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)

